1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-
Overview
Description
Scientific Research Applications
Catalytic Activity and Enzyme Modeling
1,2-Ethanediamine derivatives have been explored in the context of their catalytic activities, particularly as models for enzyme functions. For example, iron(III) complexes with related ligands have been studied as functional models for catechol 1,2-dioxygenases, which are enzymes involved in the intradiol cleavage of catechols. These studies shed light on the role of ligand stereoelectronic properties in mimicking enzyme activities, providing insights into the importance of ligand design for enzyme modeling and catalysis (Velusamy, Mayilmurugan, & Palaniandavar, 2004).
Supramolecular Chemistry
The compound has also been utilized in the synthesis of chiral C(2)-symmetric bisferrocenyldiamines, which are significant in supramolecular chemistry. These compounds have been used to prepare complexes that exhibit catalytic activity, demonstrating the utility of 1,2-ethanediamine derivatives in constructing supramolecular architectures with specific functional properties (Song et al., 1999).
Ligand Synthesis and Coordination Chemistry
The synthesis and characterization of stable dications derived from symmetrical ortho-aminophenyl diamine and 2-pyridinecarboxaldehyde have been reported, illustrating the use of 1,2-ethanediamine derivatives in preparing novel ligands for coordination chemistry. These studies contribute to our understanding of ligand systems and their complexation with metals, which is fundamental in the development of new materials and catalytic systems (Keypour et al., 2009).
Polymerization and Material Science
1,2-Ethanediamine derivatives have been employed in the field of polymer science, particularly in the atom transfer radical polymerization of N,N-dimethylacrylamide. This process is catalyzed by copper chloride complexed with related ligands, leading to polymers with controlled molecular weights and low polydispersity. Such studies are crucial for the advancement of polymer chemistry, enabling the design and synthesis of polymers with tailored properties for various applications (Ding, Radosz, & Shen, 2004).
Biochemical and Medicinal Applications
While the original request asked to exclude information related to drug use, dosage, and side effects, it's worth noting that compounds based on 1,2-ethanediamine structures have been investigated for their biochemical properties and potential medicinal applications. For instance, research into the synthesis, basicity, structural characterization, and biochemical properties of [(3-hydroxy-4-pyron-2-yl)methyl]amine derivatives, which are structurally related to 1,2-ethanediamine, has shown antineoplastic features. These studies highlight the potential biomedical applications of these compounds, including their roles in altering chromatin structure and binding genomic DNA with proteins (Amatori et al., 2012).
properties
IUPAC Name |
N,N'-dimethyl-N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-19(13-15-7-3-5-9-17-15)11-12-20(2)14-16-8-4-6-10-18-16/h3-10H,11-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAHJMGPPKJUTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)CC1=CC=CC=N1)CC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452268 | |
Record name | 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)- | |
CAS RN |
136768-57-5 | |
Record name | 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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